molecular formula C8H15ClN2O B13330960 4-Ethyl-1,4-diazepane-1-carbonyl chloride

4-Ethyl-1,4-diazepane-1-carbonyl chloride

Katalognummer: B13330960
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: ORZXQBCQSLFJGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-1,4-diazepane-1-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₅ClN₂O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 1,4-diazepane with ethyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-1,4-diazepane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Ethyl-1,4-diazepane-1-carbonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Ethyl-1,4-diazepane-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethyl-1,4-diazepane-1-carbonyl chloride is unique due to the presence of the ethyl group, which enhances its hydrophobicity and can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C8H15ClN2O

Molekulargewicht

190.67 g/mol

IUPAC-Name

4-ethyl-1,4-diazepane-1-carbonyl chloride

InChI

InChI=1S/C8H15ClN2O/c1-2-10-4-3-5-11(7-6-10)8(9)12/h2-7H2,1H3

InChI-Schlüssel

ORZXQBCQSLFJGD-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCN(CC1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.